Estra-1,3,5(10)triene-3,17-diol dipropanoate is a synthetic derivative of estradiol, a key hormone in the human body. This compound is characterized by its structure, which includes a dipropanoate ester at the 17 position of the estradiol backbone. It belongs to a class of compounds known as estrogens, which play crucial roles in various physiological processes, including reproductive health and secondary sexual characteristics.
Estra-1,3,5(10)triene-3,17-diol dipropanoate can be derived from natural sources or synthesized through chemical processes. The compound is utilized in pharmaceutical applications and research settings.
The synthesis of Estra-1,3,5(10)triene-3,17-diol dipropanoate typically involves several steps:
The synthesis may require specific conditions such as controlled temperature and pH to optimize the reaction rates and yields. Catalysts may also be employed to facilitate the esterification process .
The molecular structure of Estra-1,3,5(10)triene-3,17-diol dipropanoate features a steroid backbone typical of estrogens. The key structural elements include:
The compound's structural formula can be represented as follows:
Estra-1,3,5(10)triene-3,17-diol dipropanoate can undergo various chemical reactions typical of steroidal compounds:
Reactions are typically monitored using techniques like nuclear magnetic resonance spectroscopy or high-performance liquid chromatography to assess conversion rates and product formation .
Estra-1,3,5(10)triene-3,17-diol dipropanoate exerts its effects primarily through interaction with estrogen receptors (ERs). Upon binding to these receptors:
Studies have shown that this compound exhibits significant estrogenic activity comparable to natural estradiol .
Relevant data for Estra-1,3,5(10)triene-3,17-diol dipropanoate indicates it has a high affinity for estrogen receptors due to its structural configuration .
Estra-1,3,5(10)triene-3,17-diol dipropanoate has several scientific uses:
Regioselective esterification of estradiol (estra-1,3,5(10)-triene-3,17β-diol) focuses on modifying the C3 and C17 hydroxyl groups to improve metabolic stability and membrane permeability. Enzymatic catalysis using Candida rugosa lipase enables preferential acylation of the C17β-alcoholic group over the C3-phenolic moiety, achieving >95% regioselectivity for 17-monopropionate esters. This specificity arises from the enzyme’s binding pocket, which accommodates the steroid’s hydrophobic backbone while positioning the C17 hydroxyl for nucleophilic attack on acyl donors. For dipropanoate synthesis, a two-step approach is employed: initial enzymatic protection at C17, followed by chemical propionylation at C3 using propionic anhydride in pyridine (yield: 82–88%) [4].
Table 1: Esterification Methods for Estradiol Derivatives
Catalyst | Target Position | Acyl Donor | Selectivity | Yield |
---|---|---|---|---|
Candida rugosa lipase | C17-OH | Vinyl propionate | >95% | 78% |
Chemical acylation | C3-OH | Propionic anhydride | Non-selective | 85% |
Candida antarctica lipase | Diacyl cleavage | n-Propanol | C3 deacylation | 70% |
The dipropanoate’s enhanced bioavailability stems from increased lipophilicity (logP ≈ 5.2 vs. 3.8 for estradiol), facilitating passive diffusion across cellular membranes. In vitro studies confirm 2.3-fold higher cellular uptake in MCF-7 cells than unmodified estradiol, correlating with improved bioactivity profiles [4] [10].
Asymmetric synthesis of estradiol derivatives leverages chiral catalysts to install stereocenters with high enantiocontrol. Key methodologies include:
X-ray crystallography confirms the dipropanoate’s 17β-configuration (space group P2₁2₁2₁), with propionate carbonyls adopting s-trans conformations. Nuclear Overhauser effect spectroscopy reveals steric compression between C19 methyl and C17 propionate, inducing a 7° deviation in ring D planarity versus unmodified estradiol [5] [6].
Ferrocene conjugation at estradiol’s C16 position generates redox-active hybrids (e.g., 16-ferrocenylidene-estra-1,3,5(10)-triene-3,17β-diol) that enhance tumor-targeting in hormone-dependent cancers. Synthesis involves Knoevenagel condensation between 17β-estradiol and ferrocenecarboxaldehyde, yielding a C16 exocyclic ferrocenylidene derivative. X-ray diffraction (P2₁ monoclinic system) confirms coplanarity between the ferrocene and steroid rings, enabling π-stacking with estrogen receptor alpha’s Phe404 residue [3].
Table 2: Ferrocene-Estradiol Conjugates vs. Dipropanoate Bioactivity
Compound | ERα Binding (IC₅₀) | Cellular Uptake (MCF-7) | ROS Production |
---|---|---|---|
Estradiol dipropanoate | 0.8 nM | 1.0-fold (baseline) | Negligible |
16-Ferrocenylidene-estradiol | 1.2 nM | 3.5-fold | 8.2 μmol/min/mg |
16-Ferrocenylmethyl-estradiol dipropanoate | 5.3 nM | 2.1-fold | 4.7 μmol/min/mg |
Ferrocene’s role extends beyond passive targeting: under cancer cell conditions, it oxidizes to ferrocenium, generating reactive oxygen species that induce DNA damage. This dual mechanism (receptor binding + oxidative stress) suppresses MCF-7 proliferation at IC₅₀ 1.8 μM, outperforming unconjugated dipropanoate (IC₅₀ 15 μM) [3].
Propionate esters exhibit optimal pharmacokinetic properties among estradiol derivatives due to balanced lipophilicity and hydrolysis kinetics. Key comparisons:
Table 3: Estradiol Ester Pharmacokinetic Parameters
Ester | logP | Hydrolysis t₁/₂ (h) | Relative Receptor Binding | Aqueous Solubility (μg/mL) |
---|---|---|---|---|
Dipropanoate | 5.2 | 8.5 | 1.00 | 12.3 |
Diacetate | 4.1 | 1.2 | 0.75 | 38.7 |
Dibenzoate | 6.9 | 24.0 | 0.82 | 1.5 |
17-Cyclopentanepropanoate | 6.3 | 336.0 | 0.91 | 3.1 |
Propionate’s C3 chain optimizes esterase-mediated hydrolysis (t₁/₂ = 8.5 h), sustaining therapeutic estradiol levels without excessive persistence. Molecular dynamics simulations reveal propionate’s β-keto conformation permits hydrogen bonding with ERα Thr347, unlike bulkier esters [1] [7] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3